Potency in Calcium Signaling: DTAHQ Matches DTBHQ at 3-Fold Lower Concentration
In a direct comparative study, 2,5-di-tert-amylhydroquinone (DTAHQ) demonstrated an equivalent effect on elevating intracellular free Ca2+ concentration ([Ca2+]i) and inducing degranulation in RBL-2H3 cells at a 3-fold lower concentration compared to its close analog, 2,5-di-tert-butylhydroquinone (DTBHQ). Specifically, DTAHQ at 3 µM showed effects similar to those of DTBHQ at 10 µM [1].
| Evidence Dimension | Effective concentration for [Ca2+]i elevation and degranulation |
|---|---|
| Target Compound Data | ≥ 3 µM |
| Comparator Or Baseline | 2,5-Di-tert-butylhydroquinone (DTBHQ) at 10 µM |
| Quantified Difference | 3.3-fold lower concentration for DTAHQ |
| Conditions | RBL-2H3 rat basophilic leukemia cells |
Why This Matters
This 3.3-fold difference in potency demonstrates that DTAHQ is a more potent modulator of calcium signaling than DTBHQ, which is a critical consideration for any biological or toxicological studies where antioxidant effects on cellular pathways are being evaluated.
- [1] Akasaka, R., Teshima, R., Kitajima, S., Momma, J., Inoue, T., Kurokawa, Y., & Sawada, J. (1996). Effects of hydroquinone-type and phenolic antioxidants on calcium signals and degranulation of RBL-2H3 cells. Biochemical Pharmacology, 51(11), 1513-1519. DOI: 10.1016/0006-2952(96)00092-5 View Source
